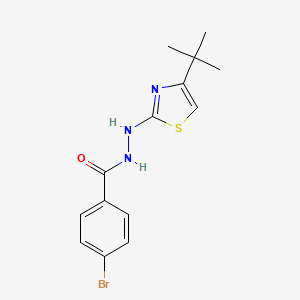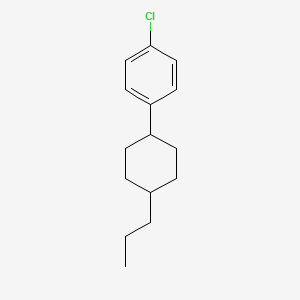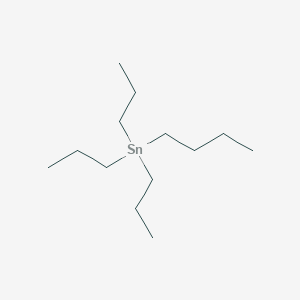
Butyl(tripropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(tripropyl)stannane is an organotin compound with the molecular formula C₁₃H₃₀Sn. It is a member of the stannane family, which consists of tin atoms bonded to hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl(tripropyl)stannane can be synthesized through the reduction of the corresponding tin halides using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane. The general reaction involves the reduction of butyl(tripropyl)tin chloride with lithium aluminium hydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of organotin oxides with polymethylhydrosiloxane under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl(tripropyl)stannane undergoes various chemical reactions, including:
Hydrostannation: This reaction involves the addition of this compound to alkenes and alkynes, forming organotin compounds.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride, polymethylhydrosiloxane.
Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.
Major Products:
Hydrocarbons: Formed through the reduction of organic halides.
Organotin Compounds: Resulting from hydrostannation reactions.
Wissenschaftliche Forschungsanwendungen
Butyl(tripropyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent and in hydrostannation reactions to synthesize complex organic molecules.
Antibacterial Activity: Research has shown that stannanes, including this compound, exhibit antibacterial properties against both gram-positive and gram-negative bacterial strains.
Wirkmechanismus
The mechanism of action of butyl(tripropyl)stannane involves the formation of stannyl radicals. These radicals participate in chain mechanisms, where they abstract hydrogen atoms from other molecules, propagating the reaction. The relatively weak tin-hydrogen bond facilitates these radical reactions, making this compound an effective reducing agent .
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Another organotin compound with similar reducing properties but higher toxicity.
Tri-n-butylstannane: Used in similar reactions but differs in the hydrocarbon groups attached to the tin atom.
Uniqueness: Butyl(tripropyl)stannane is unique due to its specific combination of butyl and tripropyl groups, which influence its reactivity and applications. Its lower toxicity compared to some other organotin compounds makes it a more attractive option for certain applications .
Eigenschaften
IUPAC Name |
butyl(tripropyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,3-4H2,2H3;3*1,3H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUBYODGIWPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCC)(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557410 |
Source


|
| Record name | Butyl(tripropyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-62-6 |
Source


|
| Record name | Butyl(tripropyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
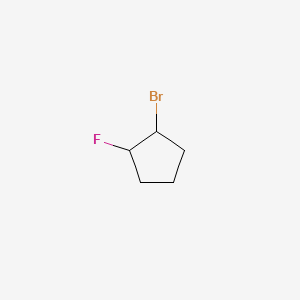
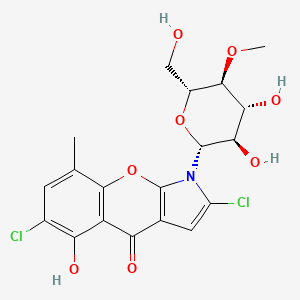
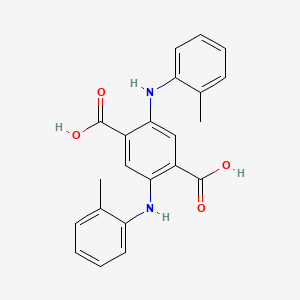
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
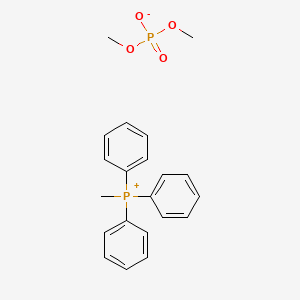

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
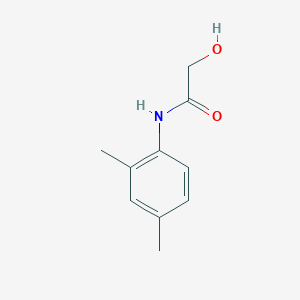
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
